molecular formula C16H13NO2S B14124656 2-Methyl-6-(phenylsulfonyl)quinoline

2-Methyl-6-(phenylsulfonyl)quinoline

Cat. No.: B14124656
M. Wt: 283.3 g/mol
InChI Key: YYZVVICOBCZSKI-UHFFFAOYSA-N
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Description

2-Methyl-6-(phenylsulfonyl)quinoline is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. Quinolines are known for their broad range of activities and applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound this compound is particularly interesting due to its unique structural features, which include a methyl group at the 2-position and a phenylsulfonyl group at the 6-position of the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(phenylsulfonyl)quinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an α-methylene ketone as starting materials . The reaction is catalyzed by acids such as sulfuric acid or polyphosphoric acid and proceeds under reflux conditions.

Another method involves the use of α,β-unsaturated aldehydes and substituted anilines in the presence of a catalyst like phosphotungstic acid . This method is advantageous due to its operational simplicity and high yield.

Industrial Production Methods

Industrial production of quinoline derivatives often employs green and sustainable methods. These include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . For instance, the use of NaHSO₄·SiO₂ as a heterogeneous and reusable catalyst has been reported for the synthesis of trisubstituted quinoline derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(phenylsulfonyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups at the 2-position.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(phenylsulfonyl)quinoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(phenylsulfonyl)quinoline is unique due to the combined presence of the methyl and phenylsulfonyl groups, which confer distinct reactivity and biological activity. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and as a pharmacologically active compound .

Properties

Molecular Formula

C16H13NO2S

Molecular Weight

283.3 g/mol

IUPAC Name

6-(benzenesulfonyl)-2-methylquinoline

InChI

InChI=1S/C16H13NO2S/c1-12-7-8-13-11-15(9-10-16(13)17-12)20(18,19)14-5-3-2-4-6-14/h2-11H,1H3

InChI Key

YYZVVICOBCZSKI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C=C(C=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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